molecular formula C4H3FN2S B3221200 5-Fluoro-3h-pyrazine-2-thione CAS No. 1206523-79-6

5-Fluoro-3h-pyrazine-2-thione

Cat. No.: B3221200
CAS No.: 1206523-79-6
M. Wt: 130.15 g/mol
InChI Key: UTPALHVSXHPGJE-UHFFFAOYSA-N
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Description

5-Fluoro-3H-pyrazine-2-thione: is a heterocyclic compound with the molecular formula C4H3FN2S and a molecular weight of 130.143 g/mol . This compound features a pyrazine ring substituted with a fluorine atom and a thione group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of 5-Fluoro-3H-pyrazine-2-thione may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as cross-coupling of pyrrole rings with acyl (bromo)acetylenes , followed by intramolecular cyclization .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-3H-pyrazine-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

5-Fluoro-3H-pyrazine-2-thione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-3H-pyrazine-2-thione involves its interaction with various molecular targets. For example, as a kinase inhibitor, it can bind to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation . The compound may also interact with other enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-3H-pyrazine-2-thione is unique due to the presence of both a fluorine atom and a thione group on the pyrazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-fluoro-2H-pyrazine-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2S/c5-3-1-7-4(8)2-6-3/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPALHVSXHPGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=S)N=CC(=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701308347
Record name 5-Fluoro-2(3H)-pyrazinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206523-79-6
Record name 5-Fluoro-2(3H)-pyrazinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206523-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2(3H)-pyrazinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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